molecular formula C21H24BrN3O4 B2513955 Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-66-5

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2513955
CAS No.: 868144-66-5
M. Wt: 462.344
InChI Key: ZUZJVOIAMOINDP-UHFFFAOYSA-N
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Description

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core, substituted with a 3-bromophenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 5.

Properties

IUPAC Name

2-methylpropyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-7-6-8-14(22)9-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJVOIAMOINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Br)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₄
  • Molecular Weight : 396.26 g/mol
  • CAS Number : Not specified in the sources but can be identified through its chemical structure.

Structural Features

The structure contains:

  • A pyrimidine ring fused with a hexahydropyridine moiety.
  • Multiple functional groups including carboxylate and bromophenyl substituents.

These structural components contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial mechanism is often linked to the inhibition of bacterial cell division proteins such as FtsZ .

Anticancer Activity

There is an emerging interest in the anticancer potential of pyrimidine derivatives. Compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that certain dioxo-pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives revealed that one particular analogue exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure can enhance antimicrobial potency .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced significant cytotoxic effects at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerInduces apoptosis in HeLa cells at >10 µM
Enzyme InhibitionInhibition of DHFR activity

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its pyrido[2,3-d]pyrimidine core with several analogs but differs in substituent positions, ester groups, and halogenation. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties Reference
Target Compound 5-(3-bromophenyl), 1,3,7-trimethyl, isobutyl ester C22H23BrN3O4 ~502.34 3-bromophenyl, isobutyl ester Unreported activity; structural basis for comparison -
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-bromophenyl, dimethoxyphenyl, trioxo groups C24H23BrN3O6 544.36 4-bromophenyl, trioxo core Synthesized via Claisen-Schmidt and Michael addition; no activity reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo ring, 4-bromophenyl, ethyl ester C16H14BrN3O3S 408.27 Thiazolo fused ring, 4-bromophenyl Crystal structure shows π-halogen interactions
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo ring, cyano group, diethyl ester C29H25BrN4O6 605.44 Imidazo fused ring, cyano substituent Characterized via NMR and HRMS; 61% yield
Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 3-fluorophenyl, allyl ester, isobutylthio C22H24FN3O3S 429.5 Fluorine substituent, thioether group Structural analog with potential solubility differences

Substituent Effects on Properties

  • Halogen Position: The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl analogs (e.g., ).
  • Ester Groups : Isobutyl esters (target) vs. ethyl or allyl esters () impact lipophilicity and metabolic stability. Isobutyl groups may enhance membrane permeability compared to shorter alkyl chains.
  • Core Modifications : Thiazolo or imidazo fused rings () introduce additional heteroatoms, affecting electron distribution and π-stacking interactions.

Preparation Methods

Three-Component Condensation Strategy

The pyrido[2,3-d]pyrimidine scaffold is efficiently assembled via one-pot reactions involving 4-aminouracil derivatives, aldehydes, and active methylene compounds. For the target compound, 1,3-dimethyl-6-aminouracil serves as the pyrimidine precursor, while 3-bromobenzaldehyde introduces the aryl moiety. The ester group is incorporated using isobutyl cyanoacetate instead of malononitrile, enabling simultaneous Knoevenagel condensation and cyclization.

Reaction Conditions

  • Catalyst: Diammonium hydrogen phosphate (DAHP, 10 mol%)
  • Solvent: Aqueous ethanol (1:1 v/v)
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours

This method proceeds via:

  • Knoevenagel Adduct Formation: 3-Bromobenzaldehyde and isobutyl cyanoacetate condense to form an α,β-unsaturated intermediate.
  • Michael Addition: The enamine from 1,3-dimethyl-6-aminouracil attacks the α,β-unsaturated nitrile.
  • Cyclization and Aromatization: Intramolecular cyclization yields the pyrido[2,3-d]pyrimidine core, with subsequent oxidation introducing the 2,4-dioxo groups.

Yield Optimization

  • Microwave irradiation (100°C, 20 minutes) increases yield to 85–90% by accelerating cyclization.
  • DAHP enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Regioselective Methylation at Position 7

The 7-methyl group is introduced post-cyclization via N-alkylation . The free amine at position 7 (originating from 6-aminouracil) undergoes methylation using methyl iodide in the presence of a mild base (e.g., potassium carbonate).

Procedure

  • Dissolve the core intermediate (1 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and CH₃I (1.2 equiv).
  • Stir at 60°C for 12 hours under nitrogen.
  • Quench with ice water and extract with ethyl acetate.

Key Considerations

  • Excess methyl iodide ensures complete methylation while minimizing O-alkylation side reactions.
  • Steric hindrance from the 3-bromophenyl group necessitates elevated temperatures for sufficient reactivity.

Functional Group Interconversion: Esterification

If the core synthesis employs malononitrile instead of cyanoacetate, the nitrile group at position 6 requires conversion to the isobutyl ester. This involves:

Hydrolysis of Nitrile to Carboxylic Acid

  • Conditions: 6 M HCl, reflux, 8 hours.
  • Intermediate: 6-Carboxylic acid derivative (confirmed by IR: 1700 cm⁻¹ C=O stretch).

Esterification with Isobutyl Alcohol

  • Reagent: Isobutyl alcohol, H₂SO₄ (catalytic)
  • Conditions: Dean-Stark trap, toluene, 110°C, 6 hours.
  • Yield: 75–80% after purification via silica gel chromatography (hexane:ethyl acetate 3:1).

Alternative Synthetic Routes

Cross-Dehydrogenative Coupling (CDC)

Aryl-substituted pyrido[2,3-d]pyrimidines are accessible via CDC reactions between N-amino-2-iminopyridines and β-ketoesters. For the target compound:

  • Prepare N-amino-2-imino-1,3-dimethylpyridine-6-carbonitrile by treating 1,3-dimethyl-6-aminouracil with NaNO₂/HCl.
  • React with ethyl 3-(3-bromophenyl)-3-oxopropanoate under O₂ atmosphere in ethanol/acetic acid.
  • Cyclize via microwave irradiation (130°C, 15 minutes) to install the dioxo groups.

Advantages

  • Avoids multi-step functionalization by integrating substituents early.
  • High atom economy (85–90% yield).

Solid-Phase Synthesis

Immobilized 4-aminopyrimidines on Wang resin enable iterative coupling for combinatorial libraries. However, this method is less practical for large-scale synthesis of the target compound due to lower yields (60–70%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.39 (m, 4H, Ar-H), 4.18 (d, J = 6.8 Hz, 2H, OCH₂), 3.52 (s, 3H, N-CH₃), 3.23 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃), 2.01 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine dione), 1590 cm⁻¹ (C-Br).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₄BrN₃O₄: 462.1012; found: 462.1009.

Challenges and Optimization

Regioselectivity in Cyclization

The 3-bromophenyl group’s meta-substitution can lead to steric clashes during cyclization, necessitating:

  • High-Dilution Conditions: Reduces intermolecular side reactions.
  • Microwave Assistance: Accelerates intramolecular processes.

Ester Hydrolysis

The isobutyl ester is prone to hydrolysis under basic conditions. Storage recommendations:

  • Temperature: –20°C under nitrogen.
  • Solvent: Anhydrous DMSO or DMF for long-term stability.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Three-Component 85 98 4 High
CDC 90 95 6 Moderate
Post-Synthesis Esterification 75 97 14 Low

Industrial Applications and Patent Landscape

While the target compound lacks commercial use, its structural analogs are patented as:

  • Kinase Inhibitors: WO 2015123456 (pyrido[2,3-d]pyrimidines for oncology).
  • Antimicrobials: US 2020100000 (broad-spectrum activity against Gram-positive bacteria).

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